6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further functionalized with a methylpyrimidine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-methylpyrimidine with piperazine under controlled conditions.
Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine derivative, such as 2-chloropyridine, in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol: This compound shares a similar piperazine and pyrimidine structure but differs in the functional groups attached to the rings.
1-(2-Pyrimidyl)piperazine: Another related compound with a piperazine ring substituted with a pyrimidine group.
Uniqueness
6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16N6 |
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Molecular Weight |
280.33 g/mol |
IUPAC Name |
6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H16N6/c1-12-5-6-17-15(18-12)21-9-7-20(8-10-21)14-4-2-3-13(11-16)19-14/h2-6H,7-10H2,1H3 |
InChI Key |
NHDZZYNLNKCYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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